molecular formula C9H7Cl2IO2 B1430349 Ethyl 3,5-dichloro-2-iodobenzoate CAS No. 939989-95-4

Ethyl 3,5-dichloro-2-iodobenzoate

Cat. No. B1430349
CAS RN: 939989-95-4
M. Wt: 344.96 g/mol
InChI Key: MFQGEKJJKUWWHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3,5-dichloro-2-iodobenzoate is a halogenated aromatic ester . It has a molecular formula of C9H7Cl2IO2 . This compound contains a total of 21 bonds, including 14 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 aromatic ester .


Molecular Structure Analysis

The molecular structure of Ethyl 3,5-dichloro-2-iodobenzoate includes a six-membered aromatic ring with two chlorine atoms and one iodine atom attached at positions 3, 5, and 2 respectively. An ethyl ester functional group is also attached to the ring .


Physical And Chemical Properties Analysis

Ethyl 3,5-dichloro-2-iodobenzoate has a molecular weight of 344.96 . Other physical and chemical properties such as boiling point, density, and refractive index are not available in the search results for this specific compound.

Safety And Hazards

While specific safety and hazard information for Ethyl 3,5-dichloro-2-iodobenzoate is not available, general precautions for similar compounds include avoiding dust formation, avoiding contact with skin and eyes, and ensuring adequate ventilation .

properties

IUPAC Name

ethyl 3,5-dichloro-2-iodobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2IO2/c1-2-14-9(13)6-3-5(10)4-7(11)8(6)12/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFQGEKJJKUWWHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CC(=C1)Cl)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3,5-dichloro-2-iodobenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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